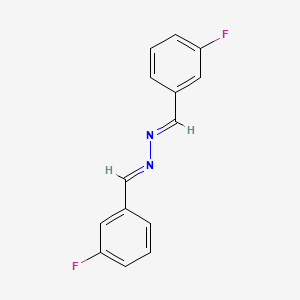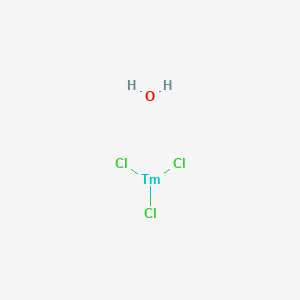![molecular formula C6H6O2 B1144221 CATECHOL, [14C(U)] CAS No. 19481-10-8](/img/new.no-structure.jpg)
CATECHOL, [14C(U)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catechol, [14C(U)] is a radiolabeled form of catechol, also known as 1,2-dihydroxybenzene or pyrocatechol. Catechol is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols. This colorless compound occurs naturally in trace amounts and is synthetically produced for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Catechol can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as phosphoric acid . Another method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide . For the radiolabeled version, [14C(U)] catechol, phenol labeled with carbon-14 can be used as a starting material .
Industrial Production Methods
Industrial production of catechol typically involves the direct hydroxylation of phenol with peroxides, which also produces hydroquinone as a byproduct . This method is favored due to its efficiency and the availability of phenol as a starting material.
Análisis De Reacciones Químicas
Types of Reactions
Catechol undergoes various chemical reactions, including:
Oxidation: Catechol can be oxidized to form ortho-benzoquinone.
Reduction: The semiquinone radical formed during oxidation can be reduced back to catechol.
Substitution: Catechol can participate in substitution reactions, such as the formation of methylenedioxybenzene when reacted with dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like dichloromethane and bis(2-chloroethyl) ether are used for substitution reactions.
Major Products
Oxidation: Ortho-benzoquinone.
Reduction: Catechol.
Substitution: Methylenedioxybenzene and dibenzo-18-crown-6-polyether.
Aplicaciones Científicas De Investigación
Catechol, [14C(U)] has numerous applications in scientific research:
Mecanismo De Acción
Catechol exerts its effects primarily through its ability to undergo redox reactions. It can be oxidized to form reactive intermediates such as ortho-benzoquinone, which can further participate in various chemical reactions . These intermediates can interact with molecular targets, including enzymes and cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Catechol is similar to other benzenediols such as resorcinol and hydroquinone. its unique ortho-dihydroxy structure allows it to undergo specific reactions that are not as readily accessible to its isomers . For example:
Resorcinol: Has hydroxyl groups in the meta position, leading to different reactivity and applications.
Hydroquinone: Has hydroxyl groups in the para position, making it more suitable for certain oxidation reactions.
Similar Compounds
Propiedades
Número CAS |
19481-10-8 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
122.22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)


![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)









